molecular formula C11H18O2 B1584075 cis-3-Hexenyl tiglate CAS No. 67883-79-8

cis-3-Hexenyl tiglate

Cat. No. B1584075
CAS RN: 67883-79-8
M. Wt: 182.26 g/mol
InChI Key: JNWQKXUWZWKUAY-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl tiglate is a chemical compound with the formula C11H18O2 . It has an interesting warm, green, earthy, herbaceous odor with fruity (banana), mushroom, and melon nuances .


Molecular Structure Analysis

The molecular weight of cis-3-Hexenyl tiglate is 182.2594 . The IUPAC Standard InChI is InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3/b7-6-,10-5+ .


Physical And Chemical Properties Analysis

Cis-3-Hexenyl tiglate has a refractive index of n20/D 1.46 (lit.), a boiling point of 105 °C/5 mmHg (lit.), and a density of 0.951 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Toxicological Assessment

  • Application in Safety Assessment : A study by Api et al. (2021) evaluated cis-3-Hexenyl tiglate for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and more. It was found not to be genotoxic and is considered safe for use under the evaluated conditions (Api et al., 2021).

Atmospheric and Environmental Impact

  • Organosulfates Formation from Oxidation : Barbosa et al. (2017) investigated the formation of organosulfates (OSs) from the oxidation of cis-3-Hexen-1-ol, a related compound to cis-3-Hexenyl tiglate. This study highlights the atmospheric chemistry related to biogenic volatile organic compounds, showing the environmental impact and interaction of such compounds (Barbosa et al., 2017).

Industrial and Synthetic Applications

  • Lipase-Catalyzed Biosynthesis : Chiang et al. (2003) explored the lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate, using immobilized lipase. This research is crucial for understanding the industrial synthesis of flavor compounds with natural green notes (Chiang et al., 2003).
  • Transesterification for Flavor Synthesis : Research by Xiaoshuan et al. (2013) focused on the synthesis of cis-3-hexen-1-yl acetate via transesterification, highlighting its importance in flavor compound production for the food and cosmetic industry (Xiaoshuan et al., 2013).

Atmospheric Chemistry and Kinetics

  • Reactions with Atmospheric Ozone : Zhang et al. (2018) measured the rate constants for reactions of ozone with cis-3-hexenyl esters, contributing to the understanding of their atmospheric fate and environmental impact (Zhang et al., 2018).

Textile Industry Applications

  • Aroma Chemical Distribution on Fibers : Liu et al. (2004) analyzed the distribution of cis-3-hexenyl salicylate on different fibers, providing insights into the interaction of aroma chemicals with textile materials (Liu et al., 2004).

Safety And Hazards

Cis-3-Hexenyl tiglate can cause skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

[(Z)-hex-3-enyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3/b7-6-,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWQKXUWZWKUAY-JQEGGOPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047562
Record name (3Z)-Hex-3-en-1-yl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale to faint yellow liquid; fresh green, floral aroma
Record name cis-3-Hexenyl tiglate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-Hexenyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

140.00 °C. @ 30.00 mm Hg
Record name cis-3-Hexenyl tiglate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fats, soluble (in ethanol)
Record name cis-Hexenyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.915-0.921
Record name cis-Hexenyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl tiglate

CAS RN

67883-79-8
Record name (Z)-3-Hexenyl tiglate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexenyl tiglate, (3Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3Z)-Hex-3-en-1-yl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
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Record name (Z)-3-hexenyl 2-methylcrotonate
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Record name HEXENYL TIGLATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S19N7N2QK
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Record name cis-3-Hexenyl tiglate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name cis-3-Hexenyl tiglate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
… -96-2) provided cis-3-hexenyl tiglate a No … ; cis-3-hexenyl tiglate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; cis-3-hexenyl tiglate was …
Number of citations: 15 www.sciencedirect.com
T Ono, M Miyazawa - Natural Product Letters, 1999 - Taylor & Francis
… was the presence of cis-3-hexenyl tiglate (peak no. a… cis-3Hexenyl tiglate has a fresh powerful, yet relatively tenacious … cis-3-Hexenyl tiglate is not a popular component as natural …
Number of citations: 7 www.tandfonline.com
AM El-Sayed, VJ Mitchell, GF McLaren… - Journal of chemical …, 2009 - Springer
… In our analysis, cis-3-hexenyl acetate, hexyl acetate, cis-3-hexenyl tiglate, and cis-jasmone levels all maximized during the day with the latter likely attracting the diurnally active New …
Number of citations: 38 link.springer.com
HH Feng, XY Wang, YB Luo… - Journal of Systematics …, 2023 - Wiley Online Library
… The three major components, Linalool, Germacrene D, and cis-3-Hexenyl tiglate that we observed, were also reported as the main compounds in the floral scent of L. japonica (…
Number of citations: 2 onlinelibrary.wiley.com
J Chaichana, W Niwatananun, S Vejabhikul… - Journal of Health …, 2009 - thaiscience.info
… Previous phytochemical investigations of fresh Gardenia flowers described the presence of farnesene, cis-ocimene, linalool, cis-3-hexenyl tiglate and methyl benzoate4) …
Number of citations: 32 www.thaiscience.info
HP Sumangala, VK Rao, KSSTK Roy - IJCS, 2018 - researchgate.net
The present investigation was carried out to identify the compounds present in the head space volatiles of Jasminum malabaricum (IC560611). The Volatile compounds analysis of J. …
Number of citations: 2 www.researchgate.net
MK Kim, MS Lee - Applied Biological Chemistry, 1988 - koreascience.kr
… cis-3-heXenyl acetate, cis-3-hexenyl tiglate외에 cis-3-heXenyl isobuty 1ate가 확인되었다. … 200 cis-3-Hexenyl tiglate 0.154 Myristicacid 0, 262 Methyl palimitate 0.160 Palmiticacid 1,421 …
Number of citations: 13 koreascience.kr
H Qiaoqiao, J Kezhi, F Jianyue… - Acta Botanica Yunnanica, 2004 - europepmc.org
The floral volatiles of Gardenia jasminodes var. grandiflora were investigated by adsorption wire/GC/MS. As a result 86 compounds were separated and determined, which amount to …
Number of citations: 5 europepmc.org
H QiaoQiao, J KeZhi, F JianYue, C GuanXi - Plant Diversity, 2004 - journal.kib.ac.cn
… The main compounds were linalool,βmyrcene,methyl benzoate,Llimonene,ocimene,cis3hexenyl tiglate,cis3hexenylisovalerate,isoamyltiglate,etc. …
Number of citations: 0 journal.kib.ac.cn
R Hattori, S Muraki, T Yoshida - Agricultural and Biological …, 1978 - Taylor & Francis
… For example, either cis-3-hexenol or hexyl tiglate amounted to 1 % and interestingly the content of cis-3-hexenyl tiglate and cis-3-hexenyl benzoate were 10% and 5 %, respectively. …
Number of citations: 23 www.tandfonline.com

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